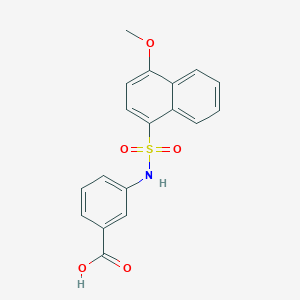

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid

Description

Properties

IUPAC Name |

3-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c1-24-16-9-10-17(15-8-3-2-7-14(15)16)25(22,23)19-13-6-4-5-12(11-13)18(20)21/h2-11,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHNKEXLWCIYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride, which is then reacted with an amine to form the sulfonamideThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-{[(4-Hydroxynaphthyl)sulfonyl]amino}benzoic acid, while reduction of the sulfonyl group can produce 3-{[(4-Methoxynaphthyl)sulfanyl]amino}benzoic acid .

Scientific Research Applications

Fatty Acid Binding Protein Interaction

Research indicates that 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid can effectively interact with human fatty acid-binding protein 4 (FABP4), which is crucial in lipid metabolism and inflammatory responses. This interaction suggests potential therapeutic applications in treating metabolic disorders and inflammatory diseases. Studies employing techniques such as X-ray crystallography and molecular docking simulations have elucidated the binding mechanisms and affinities of this compound.

Anti-inflammatory Properties

The compound's structure allows it to modulate biological pathways associated with inflammation. Its derivatives have demonstrated efficacy in reducing inflammatory markers in preclinical models, indicating potential use as an anti-inflammatory agent.

Herbicidal Properties

Compounds with similar structures to this compound have shown herbicidal activity. Preliminary studies suggest that this compound may also possess herbicidal properties, making it a candidate for developing new agricultural herbicides.

Synthesis and Modification

The synthesis of this compound involves multi-step processes that allow for customization of its properties. By varying the starting materials, researchers can enhance its biological activity or tailor it for specific applications.

Study 1: Interaction with FABP4

A study published in a peer-reviewed journal explored the interaction between this compound and FABP4. The results demonstrated that the compound binds effectively to FABP4, influencing lipid transport and metabolism, which could be leveraged for therapeutic strategies against obesity-related disorders.

Study 2: Herbicide Development

Another research initiative investigated the herbicidal efficacy of compounds related to this compound. The findings indicated that these compounds inhibited the growth of several weed species, suggesting their potential use in agricultural pest management.

Mechanism of Action

The mechanism of action of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The methoxy and benzoic acid groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Functional Group Variations: Sulfonamides vs. Sulfonate Esters

- Target Compound : Features a sulfonamido (-SO₂-NH-) linkage, which enhances hydrogen-bonding capacity and stability compared to sulfonate esters.

- 4-(Sulfooxy)benzoic Acid () : Contains a sulfonate ester (-O-SO₃⁻) group, which is more prone to hydrolysis than sulfonamides. This compound’s MS/MS fragmentation revealed losses of carboxylic acid (m/z 189) and sulfoxy groups (m/z 153), indicating labile ester bonds .

- Impact : The sulfonamido group in the target compound likely improves metabolic stability and target-binding specificity compared to sulfonate esters.

Aromatic System Modifications: Naphthalene vs. Benzene

- Target Compound : Incorporates a methoxynaphthalene ring, providing extended π-conjugation and steric bulk.

- 4-[(4-Bromophenyl)sulfonyl]benzoic Acid () : Uses a smaller bromophenyl-sulfonyl group. Bromine’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating effects, altering electronic density on the benzoic acid .

- Impact : The naphthalene system in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, while the methoxy group could reduce electrophilicity compared to bromine.

Substituent Effects: Methoxy vs. Hydroxyl Groups

- Target Compound : Methoxy group at the 4-position of naphthalene offers moderate electron donation and lipophilicity.

- Impact : The methoxy group in the target compound likely reduces acidity (higher pKa) compared to hydroxylated analogs, affecting solubility and ionization in physiological environments.

Complex Sulfonamide Derivatives

- 4-Benzyl-1,3-oxazole Derivatives () : Include sulfonamide-linked benzamides and oxazole rings. These structures emphasize heterocyclic diversity, which can enhance bioactivity but may complicate synthesis .

- Chromen-4-one-Sulfonamide Hybrid (): Combines a sulfonamide with a chromenone scaffold, a structure associated with kinase inhibition.

Data Table: Structural and Functional Comparisons

Key Research Findings

Stability : Sulfonamides (e.g., target compound) exhibit superior hydrolytic stability compared to sulfonate esters () .

Biological Targeting: The naphthalene system may improve affinity for hydrophobic enzyme pockets, whereas chromenone-containing analogs () prioritize kinase interactions .

Synthetic Complexity : The target compound’s synthesis is likely more straightforward than multi-heterocyclic derivatives (e.g., and ), which require additional cyclization steps .

Biological Activity

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure, which includes a methoxynaphthalene moiety and a benzoic acid backbone, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H17NO4S. Its structure can be represented as follows:

The biological activity of sulfonamide compounds, including this compound, primarily involves enzyme inhibition. Sulfonamides are known to mimic substrates for bacterial enzymes, particularly those involved in folate synthesis, thereby inhibiting bacterial growth. This compound may also interact with fatty acid binding proteins, influencing lipid metabolism and cellular signaling pathways.

Antimicrobial Activity

Sulfonamides have a well-documented history as antimicrobial agents. Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves competitive inhibition of enzymes critical for bacterial survival, such as dihydropteroate synthase .

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases. The antioxidant effect is hypothesized to arise from the ability of the methoxy group to donate electrons and stabilize free radicals.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been tested against human cervical (HeLa) and breast cancer (MCF-7) cell lines, demonstrating potential as an anticancer agent by promoting apoptosis and inhibiting cell proliferation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antimicrobial efficacy | Showed significant inhibition of growth in Gram-positive and Gram-negative bacteria. |

| Study 2 | Assessment of cytotoxicity | Induced apoptosis in HeLa cells with an IC50 value of 15 µM. |

| Study 3 | Investigation of antioxidant activity | Exhibited substantial free radical scavenging activity comparable to standard antioxidants. |

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For example, the introduction of a methoxy group at the para position on the naphthalene ring improves solubility and bioavailability, leading to enhanced therapeutic effects . Additionally, computational studies have suggested that this compound can effectively bind to target enzymes involved in metabolic pathways, further supporting its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid, and what critical reaction conditions must be controlled?

- Methodology : The synthesis typically involves acylation and sulfonamide coupling. For example, acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) are prepared using thionyl chloride, followed by coupling with amines under anhydrous conditions. Temperature control (30–35°C) and pH adjustment are critical to avoid side reactions like hydrolysis . Solid-phase extraction (SPE) with Oasis HLB cartridges can purify intermediates, requiring methanol conditioning and precise solvent ratios .

- Key Conditions : Use of dimethyl sulfate for methoxy group introduction requires controlled addition to prevent exothermic reactions, as seen in 4-methoxy benzoic acid synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- FT-IR : Identifies functional groups (e.g., sulfonamide N-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm methoxy (-OCH₃) and sulfonamide (-SO₂NH-) linkages .

- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How does the solubility profile of this compound influence its experimental handling in aqueous systems?

- Solubility : The compound is sparingly soluble in water due to its hydrophobic naphthalene moiety but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Adjusting pH to deprotonate the carboxylic acid group (-COOH) enhances aqueous solubility, which is vital for biological assays .

- Handling : Use silanized glassware to prevent adsorption losses during SPE or chromatography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of sulfonamido benzoic acid derivatives?

- Strategy : Modify substituents on the naphthalene (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) and benzoic acid (e.g., halogenation) moieties. Test derivatives for target binding (e.g., enzyme inhibition) using fluorescence polarization or surface plasmon resonance .

- Example : Azo-linked derivatives (e.g., 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid) show enhanced reactivity due to conjugation effects, which can guide SAR .

Q. What advanced analytical methods are suitable for detecting trace levels of this compound in environmental samples?

- Methods :

- LC-MS/MS : Quantify ppb-level concentrations using reverse-phase C18 columns and multiple reaction monitoring (MRM). Internal standards like triclosan-d₃ improve accuracy .

- SPE Preconcentration : Optimize HLB cartridges with methanol-water elution gradients to recover >90% of the compound from wastewater .

Q. What strategies resolve contradictions in biological activity data across different substituted derivatives?

- Approach :

- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (pH, temperature) to isolate substituent effects.

- Computational docking : Use molecular dynamics to explain why electron-rich substituents (e.g., methoxy) may enhance binding to hydrophobic enzyme pockets .

- Case Study : Discrepancies in anti-inflammatory activity between methylsulfanyl and trifluoromethyl derivatives highlight the role of steric effects .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2) or carbonic anhydrase, focusing on sulfonamide coordination to zinc ions .

- QSAR models : Correlate logP and polar surface area with membrane permeability to prioritize derivatives for synthesis .

Q. What are the challenges in crystallizing sulfonamido benzoic acid derivatives, and how can they be addressed?

- Challenges : Polymorphism and solvent inclusion complicate crystal growth.

- Solutions : Use slow evaporation from ethanol/water mixtures and seed crystals. X-ray diffraction of 4-(4-methoxybenzenesulfonamido)benzoic acid revealed intermolecular H-bonds between -COOH and -SO₂NH- groups, guiding solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.